The Role of YEATS4 in Chromatin Remodeling and Gene Transcription: A Technical Guide
The Role of YEATS4 in Chromatin Remodeling and Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YEATS domain-containing protein 4 (YEATS4), also known as GAS41, is a critical epigenetic reader and a key component of major chromatin remodeling complexes. Its ability to recognize acetylated histone tails positions it as a pivotal regulator of gene transcription. Dysregulation of YEATS4 has been increasingly implicated in the pathogenesis of numerous human cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of the molecular functions of YEATS4, detailing its role in chromatin dynamics and the transcriptional landscapes it governs. We present quantitative data on its binding affinities and expression, comprehensive experimental protocols for its study, and visual representations of its key signaling pathways and associated experimental workflows.
Introduction to YEATS4: An Epigenetic Regulator
YEATS4 is a highly conserved nuclear protein characterized by an N-terminal YEATS domain, which functions as a "reader" of histone post-translational modifications, particularly acetylation.[1][2] It is a core subunit of two major chromatin remodeling complexes: the TIP60/p400 complex, which possesses histone acetyltransferase (HAT) activity, and the SRCAP (SNF2-related CBP activator protein) complex, responsible for depositing the histone variant H2A.Z into chromatin.[2][3] Through its involvement in these complexes, YEATS4 plays a fundamental role in altering chromatin structure, thereby influencing DNA accessibility and gene expression.[1]
Molecular Mechanisms of YEATS4 Function
The YEATS Domain: A Histone Acetylation Reader
The defining feature of YEATS4 is its YEATS domain, which specifically recognizes and binds to acetylated lysine residues on histone tails. This interaction is crucial for tethering the associated chromatin remodeling complexes to specific genomic loci. Structural and biochemical studies have revealed that the YEATS domain of YEATS4 exhibits a preference for diacetylated histone H3, particularly at lysines 14 and 27 (H3K14ac and H3K27ac). This recognition is a key step in initiating downstream chromatin remodeling and transcriptional activation.
Role in Chromatin Remodeling Complexes
YEATS4 is an integral component of both the TIP60/p400 and SRCAP complexes. In the context of the TIP60 complex, YEATS4's ability to bind acetylated histones helps to recruit the complex to target gene promoters, where the HAT activity of TIP60 can further acetylate histones, leading to a more open chromatin state and transcriptional activation. As a subunit of the SRCAP complex, YEATS4 is essential for the deposition of the histone variant H2A.Z at promoter regions, a process linked to transcriptional regulation.
Quantitative Data on YEATS4
Binding Affinities of the YEATS4 YEATS Domain
The precise affinity of the YEATS4 YEATS domain for acetylated histone peptides has been quantified using biophysical methods such as Isothermal Titration Calorimetry (ITC). These studies provide critical insights into the specificity of this interaction.
| Histone Peptide | Dissociation Constant (KD) | Technique | Reference |
| H3K27ac | 32.7 µM | ITC | |
| H3K14ac | 13.0 µM | ITC |
YEATS4 Expression in Cancer
YEATS4 is frequently overexpressed in a variety of human cancers, and its expression levels often correlate with tumor progression and poor prognosis.
| Cancer Type | YEATS4 Expression Status | Method | Key Findings | Reference |
| Breast Cancer | Overexpressed in 67.6% of primary tumors | Immunohistochemistry (IHC) | Positive expression correlates with larger tumor size, lymph node metastasis, and advanced TNM stage. | |
| Gastric Cancer | Overexpressed in 23.7% of primary tumors | IHC | Associated with more aggressive lymphatic invasion, larger tumor size, and deeper tumor depth. | |
| Non-Small Cell Lung Cancer (NSCLC) | Amplified in ~20% of cases | Gene copy number analysis | YEATS4 is a candidate oncogene in NSCLC. | |
| Pancreatic Cancer | Upregulated in clinical samples | Oncomine database, IHC | Promotes growth, migration, and invasion of pancreatic cancer cells. | |
| Colorectal Cancer | Upregulated in tumor tissues | qRT-PCR | Inhibition of YEATS4 suppresses proliferation and induces apoptosis. | |
| Ovarian Cancer | Implicated in drug resistance | Gene expression profiling | Knockdown of YEATS4 can partially restore drug sensitivity. |
Impact of YEATS4 Knockdown on Gene Expression and Cell Viability
The depletion of YEATS4 has significant effects on the expression of target genes and the viability of cancer cells, highlighting its importance in maintaining the malignant phenotype.
| Cell Line | Effect of YEATS4 Knockdown | Target Gene(s) | Quantitative Change | Reference |
| H1299 (NSCLC) | Reduction in cell viability and colony formation | Cell cycle and DNA replication genes | 747 down-regulated genes (log2 fold change ≤ -1) | |
| Breast Cancer Cell Lines | Decreased ZEB1 mRNA expression | ZEB1 | Markedly and steadily decreased | |
| Gastric Cancer Cell Lines | Inhibition of cell proliferation and colony formation | β-catenin, c-Myc, Cyclin D1 | Downregulation of protein expression | |
| Pancreatic Cancer Cells | Inhibition of growth, migration, and invasion | β-catenin/TCF signaling targets | Reduced activity of Topflash reporter |
Signaling Pathways Involving YEATS4
YEATS4 is implicated in several critical signaling pathways that are often dysregulated in cancer.
The p53 Pathway
YEATS4 can negatively regulate the p53 tumor suppressor pathway. It has been shown to interact with MDM2, an E3 ubiquitin ligase that targets p53 for degradation, thereby promoting p53 turnover and inhibiting its tumor-suppressive functions.
